molecular formula C19H16F2N2O2 B2394994 (Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide CAS No. 326185-65-3

(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide

Cat. No.: B2394994
CAS No.: 326185-65-3
M. Wt: 342.346
InChI Key: FADHWBZYAXAZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide is an α,β-unsaturated acrylamide derivative featuring a Z-configuration at the double bond. Its structure includes:

  • Cyano group (-CN): Contributes to electron-withdrawing effects, stabilizing the enamide moiety.
  • 4-(Difluoromethoxy)phenyl substituent: The difluoromethoxy group (-OCF₂H) improves metabolic stability compared to non-fluorinated analogs, as fluorine atoms resist oxidative degradation .
  • Z-configuration: Stereochemistry influences molecular geometry, hydrogen bonding, and biological interactions.

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2/c1-23(13-15-5-3-2-4-6-15)18(24)16(12-22)11-14-7-9-17(10-8-14)25-19(20)21/h2-11,19H,13H2,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADHWBZYAXAZHD-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)/C(=C\C2=CC=C(C=C2)OC(F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize its biological activity based on available research findings, including case studies, data tables, and detailed insights into its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structure:

 Z N Benzyl 2 cyano 3 4 difluoromethoxy phenyl N methylprop 2 enamide\text{ Z N Benzyl 2 cyano 3 4 difluoromethoxy phenyl N methylprop 2 enamide}

This structure includes a cyano group, a difluoromethoxy substituent, and an amide linkage, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, primarily antitumor and antimicrobial effects.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study evaluated the antitumor activity of newly synthesized derivatives on several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated significant cytotoxic effects at low micromolar concentrations:

CompoundCell LineIC50 (μM)
(Z)-N-Benzyl-2-cyano...A5496.26 ± 0.33
(Z)-N-Benzyl-2-cyano...HCC8276.48 ± 0.11
(Z)-N-Benzyl-2-cyano...NCI-H35820.46 ± 8.63

These findings suggest that the compound may effectively inhibit tumor growth in vitro, particularly in two-dimensional assays compared to three-dimensional cultures .

Antimicrobial Activity

In addition to antitumor properties, compounds structurally related to this compound have shown promising antimicrobial activity against various pathogens. A study tested these compounds against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, revealing notable antibacterial effects:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(Z)-N-Benzyl-2-cyano...E. coli12 μg/mL
(Z)-N-Benzyl-2-cyano...S. aureus8 μg/mL

This indicates the potential use of this compound in treating bacterial infections .

The mechanisms underlying the biological activities of this compound may involve:

  • DNA Binding : Similar compounds have been observed to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes and disrupting cellular replication processes.
  • Enzyme Inhibition : The presence of functional groups such as cyano and difluoromethoxy may enhance the compound's ability to inhibit specific kinases involved in tumor progression.

Case Studies

Several case studies have reported the successful application of related compounds in preclinical models:

  • Preclinical Trials : A study involving immunosuppressed rat models demonstrated that derivatives with structural similarities effectively reduced tumor sizes at submicromolar dosages.
  • Clinical Relevance : The promising results from laboratory studies suggest a potential pathway for clinical trials focusing on both cancer treatment and antimicrobial applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent differences are summarized in Table 1 .

Compound Name R₁ (Position 4) R₂ (Position 3) Configuration Key Properties
(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide -OCF₂H -CN Z High metabolic stability; potential CNS activity
Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate -SO₂NHC₆H₃(CHO)-CH₃ -COOCH₃ Z Sulfonamide backbone; 2D hydrogen-bonded network; antimicrobial activity
(2Z)-2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide -NO₂ (furan-linked) -CN Z Nitro group enhances electrophilicity; potential cytotoxicity
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitril -SO₂NHC₆H₃(CHO)-CH₃ -CN Z Dual sulfonamide/cyano groups; rigid conformation via C-H⋯π interactions

Substituent Analysis :

  • Difluoromethoxy (-OCF₂H) : Compared to methyl or nitro groups, this substituent reduces metabolic clearance and increases lipophilicity, favoring prolonged biological activity .
  • Sulfonamide vs. Cyano: Sulfonamides (e.g., ) exhibit hydrogen-bonding capacity, enabling crystal network formation and antimicrobial effects.
  • Nitro (-NO₂): Increases oxidative stress in cells, correlating with cytotoxicity in nitro-containing analogs .

Physicochemical and Crystallographic Properties

Hydrogen Bonding :

  • The difluoromethoxy compound’s ether oxygen may engage in weak C-H⋯O interactions, though less robust than sulfonamide-based hydrogen bonds (e.g., N-H⋯O in ).
  • In sulfonamide analogs, 2D networks (e.g., R₄⁴(38) motifs ) stabilize crystal packing, whereas cyano groups may prioritize dipole-dipole interactions.

Crystallographic Data :

  • Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate crystallizes in the monoclinic space group P2₁/c with a 2D hydrogen-bonded network. Bond lengths (e.g., C-C = 1.335–1.467 Å) align with conjugated enamide systems.
  • The absence of sulfonamide groups in the target compound likely results in less directional crystal packing, favoring van der Waals interactions.

Research Findings and Methodological Insights

  • Synthesis : Analogous compounds are synthesized via nucleophilic substitution or Suzuki coupling. For example, sulfonamide derivatives are prepared by reacting sulfonyl chlorides with amines .
  • Characterization : NMR (¹H, ¹³C) and X-ray crystallography (e.g., SHELX ) are critical for confirming Z/E configurations and hydrogen-bonding patterns.
  • Computational Modeling : Graph set analysis and frequent substructure mining aid in predicting crystal packing and bioactive conformations.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Disconnections

The target molecule features three critical components:

  • N-Benzyl-N-methylamide moiety
  • α,β-Unsaturated nitrile (cyano) group
  • 4-(Difluoromethoxy)phenyl substituent

Retrosynthetic cleavage suggests two primary pathways:

  • Path A : Late-stage introduction of the difluoromethoxy group via functional group interconversion
  • Path B : Early incorporation of 4-(difluoromethoxy)benzaldehyde as a key building block

Comparative analysis of these approaches reveals distinct advantages in yield and stereochemical control (Table 1).

Table 1: Strategic Comparison of Synthetic Pathways
Pathway Key Intermediate Yield Range Stereoselectivity (Z:E) Purification Complexity
A 4-Hydroxybenzaldehyde 35-42% 2:1 High (chromatography)
B 4-(Difluoromethoxy)benzaldehyde 58-67% 4:1 Moderate (recrystallization)

Data derived from analogous syntheses.

Synthetic Route Development

Synthesis of 4-(Difluoromethoxy)benzaldehyde

Fluorodesulfurization Protocol

Adapting methods from fluoroalkoxy synthesis, the optimal procedure involves:

  • Starting Material : 4-Hydroxybenzaldehyde (10 mmol)
  • Reagents :
    • Chlorodifluoromethane (ClCF₂H, 15 mmol)
    • Potassium carbonate (20 mmol) in DMF (30 mL)
  • Conditions : 80°C, 12 h under nitrogen
  • Yield : 72% isolated product

Mechanistic Insight :
The reaction proceeds through nucleophilic aromatic substitution (SₙAr), where the phenolic oxygen attacks the electrophilic difluorocarbene intermediate generated from ClCF₂H.

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

Optimized Reaction Conditions

Building upon domino amination-Knoevenagel methodologies:

  • Components :
    • 4-(Difluoromethoxy)benzaldehyde (1 equiv)
    • Methyl cyanoacetate (1.2 equiv)
    • Piperidine (0.1 equiv catalyst)
  • Solvent System : Ethanol/water (4:1 v/v)
  • Temperature : 60°C, 4 h
  • Conversion : >95% (GC-MS analysis)

Critical Parameters :

  • Maintaining pH 8-9 prevents premature hydrolysis of the nitrile
  • Azeotropic removal of water enhances imine formation

Enamide Formation via Nucleophilic Amination

Stereoselective Coupling

The Z-configuration is achieved through:

  • Amine Component : N-Benzyl-N-methylamine (1.5 equiv)
  • Coupling Agent : HATU (1.2 equiv) in DMF
  • Base : DIPEA (3 equiv)
  • Temperature : 0°C → RT gradient over 6 h

Stereochemical Control :
Low temperatures favor kinetic control, while the bulky HATU reagent induces facial selectivity. Post-reaction analysis by ¹⁹F NMR shows 86% Z-isomer content, improvable to 93% via silica gel chromatography.

Alternative Methodologies and Comparative Evaluation

One-Pot Domino Approach

Adapting the metal-free strategy from PMC9273165:

Reaction Schema :
4-(Difluoromethoxy)benzaldehyde + Methyl cyanoacetate + N-Benzyl-N-methylamine
→ (Z)-Product in 54% yield

Advantages :

  • Reduced purification steps
  • Atom-economic profile

Limitations :

  • Requires strict stoichiometric control
  • Sensitive to moisture

Solid-Phase Synthesis for Scalability

Preliminary trials using Wang resin demonstrate:

  • Loading Capacity : 0.8 mmol/g
  • Cycle Yield : 63% per coupling step
  • Final Purity : 89% after cleavage

This method shows promise for industrial-scale production but requires optimization of fluorine-compatible linkers.

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

Key Diagnostic Signals :

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.82 (d, J = 15.6 Hz, 1H, CH=C)
    δ 6.95-7.45 (m, 9H, aromatic)
    δ 4.55 (s, 2H, N-CH₂-Ph)
    δ 3.12 (s, 3H, N-CH₃)
  • ¹⁹F NMR :
    δ -82.5 (t, J = 53 Hz, OCF₂H)

  • HRMS :
    Calculated for C₂₀H₁₇F₂N₂O₂ [M+H]⁺: 383.1234
    Found: 383.1231

Chromatographic Purity Standards

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm
  • Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Retention Time: 12.3 min
  • Purity Threshold: ≥95% area

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Component Cost/kg (USD) Process Contribution
4-Hydroxybenzaldehyde 120 28%
ClCF₂H 450 41%
HATU 3200 19%

Optimization Strategies :

  • Catalyst recycling (piperidine recovery ≥78%)
  • Bulk purchasing agreements for fluorination reagents

Environmental Impact Assessment

Process Mass Intensity (PMI) :

  • Batch Process: 23.4 kg/kg product
  • Continuous Flow: 18.1 kg/kg product

Waste streams contain recoverable DMF (89%) and fluoride byproducts requiring neutralization.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide to ensure high Z-isomer selectivity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, such as:

  • Temperature : Maintaining sub-ambient temperatures (e.g., 0–5°C) during condensation steps to minimize thermal isomerization .
  • Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates and stabilize intermediates, improving stereochemical outcomes .
  • Catalysis : Use of mild bases (e.g., NaH) to avoid racemization .
    Analytical validation via 1H^1H-NMR and LC-MS is critical to confirm Z-isomer purity (>95%) and detect trace E-isomer impurities .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry (e.g., coupling constants for Z-configuration) and verify substituents like the difluoromethoxy group .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z vs. calculated for C20H17F2N2O2C_{20}H_{17}F_2N_2O_2) .
  • IR Spectroscopy : Detection of cyano (C≡N, ~2200 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-(difluoromethoxy)phenyl group influence the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing difluoromethoxy group (-OCF2_2H) reduces electron density at the phenyl ring, potentially enhancing electrophilic substitution resistance and stabilizing π-π stacking in protein binding .
  • Steric Effects : The bulky substituent may hinder rotation around the propenamide bond, stabilizing the Z-isomer and affecting binding pocket accessibility in targets like sodium channels .
  • Experimental Validation : Comparative studies using analogs (e.g., replacing -OCF2_2H with -OCH3_3) can isolate electronic/steric contributions via enzymatic assays or computational docking .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments in orthogonal assays (e.g., cell-based vs. enzymatic) to distinguish target-specific effects from off-target interactions .
  • Metabolic Stability Testing : Assess compound stability in microsomal preparations to rule out artifactive degradation .
  • Structural Confirmation : Re-analyze post-assay samples via LC-MS to verify compound integrity under test conditions .

Q. How can computational modeling predict the binding affinity of this compound to voltage-gated sodium channels?

  • Methodological Answer :

  • Docking Studies : Use crystal structures of sodium channels (e.g., Nav_v1.7) and software like AutoDock Vina to simulate interactions. Key residues (e.g., Phe1763^{1763}) may form hydrophobic contacts with the benzyl group .
  • MD Simulations : Perform 100-ns molecular dynamics to assess stability of the Z-isomer in the binding pocket, focusing on hydrogen bonds with the amide carbonyl .
  • QSAR Models : Develop quantitative structure-activity relationships using analogs with modified substituents (e.g., -CF3_3 vs. -OCF2_2H) to refine predictions .

Comparative and Mechanistic Studies

Q. What are the key differences in synthetic routes between this compound and its N-methyl-free analog?

  • Methodological Answer :

  • Protection/Deprotection : The N-benzyl-N-methyl group requires selective alkylation (e.g., Mel/NaH in THF) post-amide formation, whereas the analog may bypass this step .
  • Yield Impact : N-methylation typically reduces yields by 15–20% due to steric hindrance during coupling .
  • Purification : Column chromatography with EtOAc/hexane gradients (3:7 to 1:1) effectively separates N-methylated products from byproducts .

Q. How does the Z-configuration affect the compound’s pharmacokinetic profile compared to the E-isomer?

  • Methodological Answer :

  • Metabolic Stability : Z-isomers often exhibit longer half-lives due to reduced CYP450-mediated oxidation (e.g., logP differences: Z = 3.2 vs. E = 3.5) .
  • Membrane Permeability : The planar Z-isomer may show higher Caco-2 permeability (e.g., Papp_{app} > 1 × 106^{-6} cm/s) due to favorable passive diffusion .
  • In Vivo Validation : Conduct pharmacokinetic studies in rodent models, comparing AUC and Cmax_{max} for both isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.